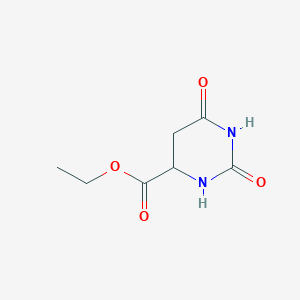![molecular formula C17H26ClN3O2 B12103027 1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)
1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepine ring and a chlorinated phenyl group.
Métodos De Preparación
The synthesis of 1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- involves several steps. The synthetic route typically starts with the preparation of the azepine ring, followed by the introduction of the amino and chlorophenyl groups. The final step involves the esterification of the carboxylic acid with 1,1-dimethylethyl alcohol. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)- include other azepine derivatives and chlorinated phenyl compounds. These compounds share similar structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the azepine ring, amino group, and chlorophenyl group, which confer distinct chemical and biological properties .
List of Similar Compounds
- 1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-, phenylmethyl ester, (3S)-
- 1H-Azepine-1-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]hexahydro-, phenylmethyl ester, (3R)-
These compounds are structurally related and may exhibit similar chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C17H26ClN3O2 |
|---|---|
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(2-amino-6-chloroanilino)azepane-1-carboxylate |
InChI |
InChI=1S/C17H26ClN3O2/c1-17(2,3)23-16(22)21-10-5-4-7-12(11-21)20-15-13(18)8-6-9-14(15)19/h6,8-9,12,20H,4-5,7,10-11,19H2,1-3H3/t12-/m1/s1 |
Clave InChI |
BNKLYPVUMMSJML-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)NC2=C(C=CC=C2Cl)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC(C1)NC2=C(C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)
![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


amine](/img/structure/B12102992.png)







